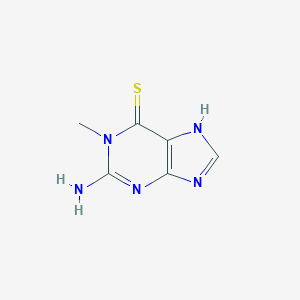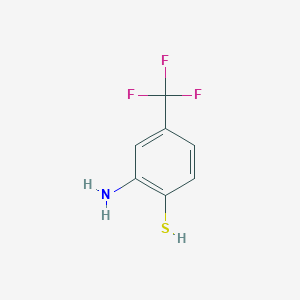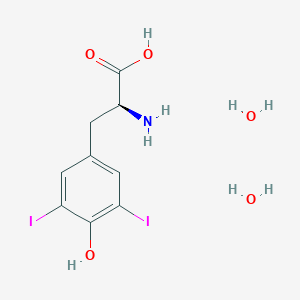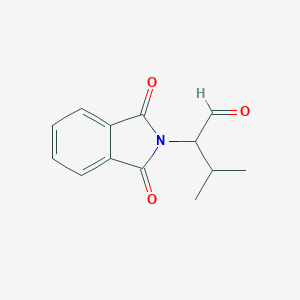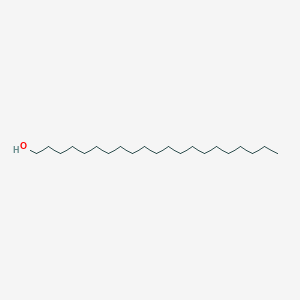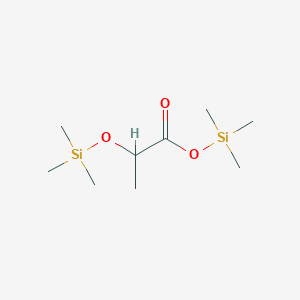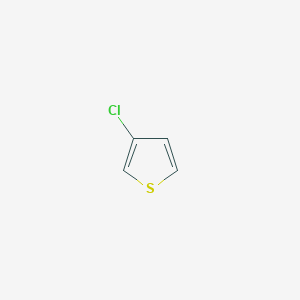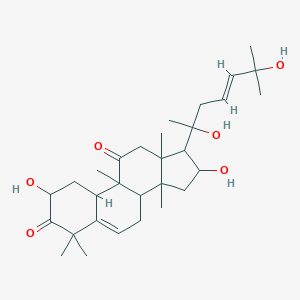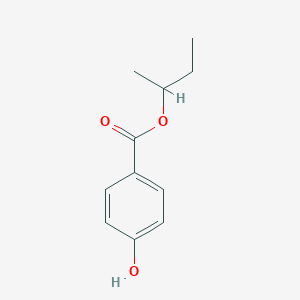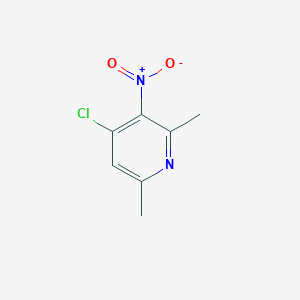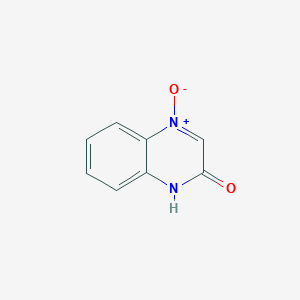
4-oxido-1H-quinoxalin-4-ium-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxido-1H-quinoxalin-4-ium-2-one is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. It is a quinoxaline derivative that contains an oxido group and a quaternary ammonium cation. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-oxido-1H-quinoxalin-4-ium-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cancer cell growth or by scavenging free radicals and reactive oxygen species.
Biochemische Und Physiologische Effekte
Studies have shown that 4-oxido-1H-quinoxalin-4-ium-2-one has several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to have antibacterial properties, making it useful in the study of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-oxido-1H-quinoxalin-4-ium-2-one is that it can be easily synthesized using various methods. Additionally, the compound has several potential applications in scientific research, making it a useful tool for studying various diseases and biological processes. However, one limitation is that the compound may have toxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-oxido-1H-quinoxalin-4-ium-2-one. One direction is to further investigate its potential anti-cancer properties and its mechanism of action. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects. Finally, the synthesis of novel derivatives of 4-oxido-1H-quinoxalin-4-ium-2-one may lead to the discovery of compounds with improved properties and potential applications in scientific research.
Synthesemethoden
4-oxido-1H-quinoxalin-4-ium-2-one can be synthesized using several methods, including the reaction of 2-aminoquinoxaline with dimethyl sulfate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminoquinoxaline with methyl iodide in the presence of potassium carbonate. The compound can also be synthesized using other quinoxaline derivatives as starting materials.
Wissenschaftliche Forschungsanwendungen
4-oxido-1H-quinoxalin-4-ium-2-one has been found to have several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. The compound has also been found to have antioxidant properties, which makes it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
17508-35-9 |
|---|---|
Produktname |
4-oxido-1H-quinoxalin-4-ium-2-one |
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
4-oxido-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-10(12)7-4-2-1-3-6(7)9-8/h1-5H,(H,9,11) |
InChI-Schlüssel |
XNSYCGZYOOUZKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
Andere CAS-Nummern |
17508-35-9 |
Synonyme |
2(1H)-Quinoxalinone, 4-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



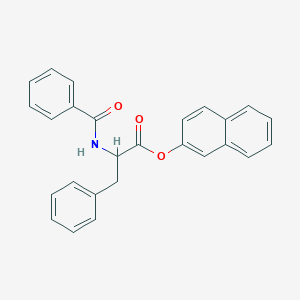
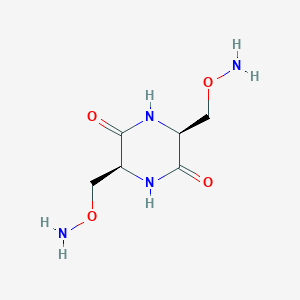
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
